molecular formula C12H17NO B13345832 ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine

Katalognummer: B13345832
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: JOWIIZZYNJVGPT-QWRGUYRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine is a chiral amine compound that features a tetrahydrofuran ring substituted with an o-tolyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the o-Tolyl Group: This step involves the substitution of a hydrogen atom on the tetrahydrofuran ring with an o-tolyl group, often using Friedel-Crafts alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Possible use in the development of pharmaceuticals.

    Industry: Applications in the production of fine chemicals and intermediates.

Wirkmechanismus

The mechanism by which ((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biological studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ((2S,4R)-4-Phenylmethyltetrahydrofuran-2-yl)methanamine
  • ((2S,4R)-4-(p-Tolyl)tetrahydrofuran-2-yl)methanamine

Uniqueness

((2S,4R)-4-(o-Tolyl)tetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry and the presence of the o-tolyl group, which can influence its reactivity and interactions compared to similar compounds.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

[(2S,4R)-4-(2-methylphenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C12H17NO/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-5,10-11H,6-8,13H2,1H3/t10-,11-/m0/s1

InChI-Schlüssel

JOWIIZZYNJVGPT-QWRGUYRKSA-N

Isomerische SMILES

CC1=CC=CC=C1[C@H]2C[C@H](OC2)CN

Kanonische SMILES

CC1=CC=CC=C1C2CC(OC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.